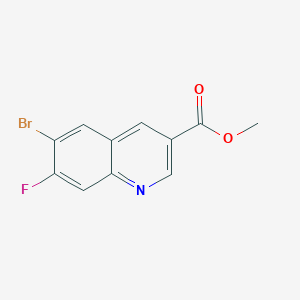
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. It is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which imparts unique chemical properties. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position . The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms at the 6 and 7 positions, respectively, enhances its reactivity and potential as a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C11H7BrFNO2 |
|---|---|
Poids moléculaire |
284.08 g/mol |
Nom IUPAC |
methyl 6-bromo-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3 |
Clé InChI |
SDXWBIOWPGBYDT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
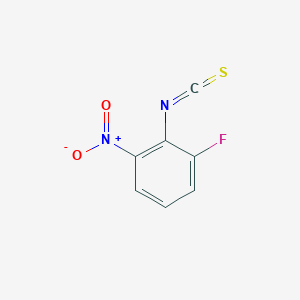
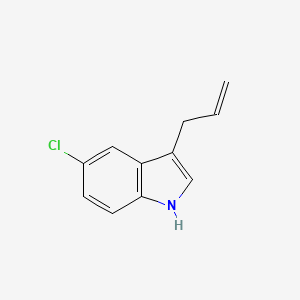
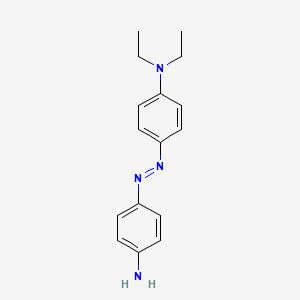
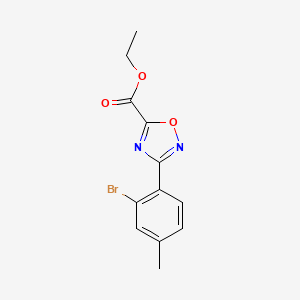
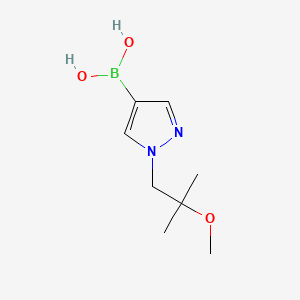
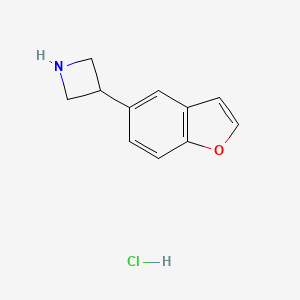
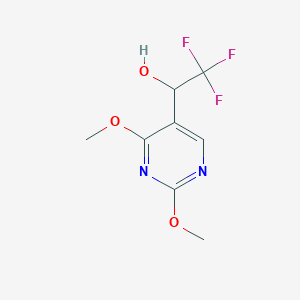

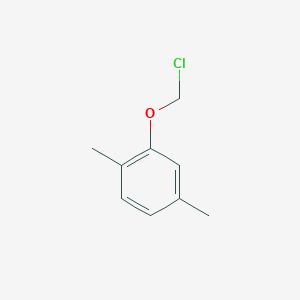

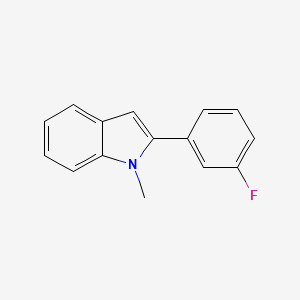
![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
